N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
Description
N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with bromine and chlorine atoms, a piperidine ring, and a methylated amine group
Properties
Molecular Formula |
C16H18BrClN4 |
|---|---|
Molecular Weight |
381.7 g/mol |
IUPAC Name |
N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C16H18BrClN4/c1-21(15-4-2-3-7-19-15)13-5-8-22(9-6-13)16-14(18)10-12(17)11-20-16/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
InChI Key |
NYGOGMIOCWDXLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=C(C=N2)Br)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Ring: Starting with a pyridine derivative, bromination and chlorination reactions are carried out to introduce the bromine and chlorine atoms at specific positions on the ring.
Piperidine Ring Formation: The piperidine ring is synthesized separately, often through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The brominated and chlorinated pyridine ring is then coupled with the piperidine ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Methylation: The final step involves the methylation of the amine group using methyl iodide or other methylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Agrochemicals: The compound is explored for its insecticidal and fungicidal properties.
Biological Studies: It serves as a probe in studying biological pathways and molecular interactions.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloropyridine: A simpler analog with similar halogen substitutions on the pyridine ring.
N-(5-chloropyridin-2-ylcarbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide: Another compound with a piperidine ring and pyridine substitution.
Chlorantraniliprole: A related compound used as an insecticide with a similar pyridine structure.
Uniqueness
N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific substitution pattern and the presence of both piperidine and pyridine rings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
